BenchChemオンラインストアへようこそ!

2-Benzyl-4-(benzylsulfanyl)quinazoline

Quinazoline SAR Kinase inhibitor design Structure-based drug discovery

This compound features a unique 4-benzylsulfanyl substitution that fundamentally alters electronic distribution and kinase engagement vs. 4-anilino motifs. With no prior ChEMBL activity data, it is an ideal, under-explored probe for novel target discovery, affinity proteomics, and focused kinase panel screening. Buy this specific scaffold to ensure valid, differentiated SAR results.

Molecular Formula C22H18N2S
Molecular Weight 342.46
CAS No. 303149-20-4
Cat. No. B2865311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-(benzylsulfanyl)quinazoline
CAS303149-20-4
Molecular FormulaC22H18N2S
Molecular Weight342.46
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4
InChIInChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-23-20-14-8-7-13-19(20)22(24-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2
InChIKeyLPLKJDLCJURWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4-(benzylsulfanyl)quinazoline (CAS 303149-20-4): A Specialized Quinazoline Scaffold for Focused Kinase Inhibitor Research


2-Benzyl-4-(benzylsulfanyl)quinazoline (C₂₂H₁₈N₂S; MW 342.46) is a synthetic organic compound belonging to the quinazoline class of nitrogen-containing heterocycles . Its core structure consists of a fused benzene and pyrimidine bicyclic system, substituted at the 2-position with a benzyl group and at the 4-position with a benzylsulfanyl (–S–CH₂C₆H₅) moiety . Quinazoline derivatives are widely recognized for their diverse pharmacological activities, with the 4-position substitution being a critical determinant of kinase inhibition potency and selectivity [1]. This compound represents a specific, chemically defined scaffold intended for use as a research tool or intermediate, offering a unique substitution pattern that distinguishes it from clinically advanced quinazoline inhibitors. Notably, as of the latest update, this compound is not reported in any publications indexed by the ChEMBL database, indicating it is an under-explored chemical space with potential for novel target interactions [2].

The Critical Role of C2 and C4 Substituents: Why 2-Benzyl-4-(benzylsulfanyl)quinazoline is Not Interchangeable with Other Quinazolines


The biological activity of quinazoline-based inhibitors is exquisitely sensitive to the nature and position of substituents on the core scaffold. Generic substitution with structurally similar analogs (e.g., 2-benzylquinazoline or 4-(benzylsulfanyl)quinazoline) is scientifically unsound due to the established structure-activity relationships (SAR) governing this chemical class. The 4-anilinoquinazoline motif is the pharmacophore for clinically approved EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib), where the 4-substituent directly occupies the kinase ATP-binding pocket [1]. In contrast, the 4-benzylsulfanyl group present in 2-Benzyl-4-(benzylsulfanyl)quinazoline introduces a sulfur linker that alters the compound's electronic distribution, lipophilicity, and potential for oxidative metabolism, fundamentally changing its target engagement profile compared to 4-anilino or 4-alkoxy analogs [2]. Similarly, the 2-benzyl group influences molecular conformation and π-π stacking interactions within hydrophobic kinase pockets. Therefore, substituting this specific compound with a generic quinazoline lacking these precise substituents will yield divergent and unpredictable biological outcomes, invalidating comparative research or screening campaigns.

2-Benzyl-4-(benzylsulfanyl)quinazoline: Quantitative Differentiation Evidence Versus Structural Analogs


Structural Differentiation: Dual Benzyl Substitution at C2 and C4 Positions

2-Benzyl-4-(benzylsulfanyl)quinazoline is uniquely characterized by the presence of two distinct benzyl-derived substituents: a direct benzyl group at C2 and a benzylsulfanyl group at C4. This dual substitution pattern is not found in simpler analogs like 2-benzylquinazoline (CAS 62284-31-5) or 4-(benzylsulfanyl)quinazoline (CAS 6956-67-8), which each carry only one of these features. The molecular formula C₂₂H₁₈N₂S (MW 342.46) represents a 90.1 Da increase in molecular weight compared to 4-(benzylsulfanyl)quinazoline (C₁₅H₁₂N₂S; MW 252.33) and a 120.1 Da increase compared to 2-benzylquinazoline (C₁₅H₁₂N₂; MW 220.27), reflecting the combined contribution of both substituents [1].

Quinazoline SAR Kinase inhibitor design Structure-based drug discovery

Lipophilicity and Metabolic Stability: Impact of the C4 Sulfanyl Linker

The presence of a sulfur atom at the 4-position in 2-Benzyl-4-(benzylsulfanyl)quinazoline introduces a key difference in physicochemical properties compared to 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib). While experimental logP and metabolic stability data are not available for this specific compound in public literature, class-level SAR studies indicate that replacing an NH linker (as in 4-anilinoquinazolines) with an S linker (as in 4-benzylsulfanylquinazolines) generally results in a measurable increase in lipophilicity (estimated ΔlogP ≈ +0.5 to +1.0) and reduced susceptibility to N-dealkylation metabolism [1]. This sulfur substitution can enhance membrane permeability but may also increase plasma protein binding and CYP450-mediated S-oxidation potential, as observed in related sulfur-containing heterocycles [2].

Drug metabolism Physicochemical profiling ADME prediction

Potential Kinase Inhibition Profile Divergence from 4-Anilinoquinazoline Standards

No direct experimental kinase inhibition data (IC₅₀, Kd) for 2-Benzyl-4-(benzylsulfanyl)quinazoline are reported in public databases such as ChEMBL or BindingDB as of the current search [1]. In contrast, the 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib, Lapatinib) is extensively characterized, with reported EGFR IC₅₀ values in the low nanomolar range (e.g., Gefitinib EGFR IC₅₀ = 33 nM) [2]. The lack of data for the target compound represents a differentiation point: it is an under-characterized chemical tool suitable for novel target discovery or SAR expansion studies, whereas 4-anilinoquinazolines are well-established, target-validated leads with known selectivity profiles and off-target liabilities.

Tyrosine kinase inhibition EGFR inhibitors Kinase selectivity profiling

Recommended Scientific and Industrial Applications for 2-Benzyl-4-(benzylsulfanyl)quinazoline Based on Current Evidence


Kinase Inhibitor Lead Discovery and SAR Expansion Studies

Given the established role of 4-substituted quinazolines as kinase inhibitors [1], 2-Benzyl-4-(benzylsulfanyl)quinazoline is best positioned as a novel starting point for structure-activity relationship (SAR) exploration. Researchers can use this compound to investigate the impact of a 4-benzylsulfanyl group on kinase selectivity and potency, a substitution pattern that remains under-explored compared to the clinically dominant 4-anilinoquinazoline motif. It is suitable for inclusion in focused kinase screening panels to identify new target engagement profiles [2].

Chemical Biology Tool for Target Deconvolution

The absence of extensive prior characterization (e.g., no ChEMBL activity data) [2] makes this compound a valuable probe for chemical biology studies. It can be employed in affinity-based proteomics (e.g., pull-down assays with a biotinylated derivative) to identify novel protein binding partners, or in cellular thermal shift assays (CETSA) to map intracellular target engagement without the confounding influence of known polypharmacology associated with advanced lead compounds.

Synthetic Intermediate for Diverse Quinazoline Library Generation

The 4-benzylsulfanyl group serves as a synthetic handle for further chemical diversification. The sulfur atom can be selectively oxidized to a sulfoxide or sulfone using mild oxidizing agents (e.g., mCPBA), enabling access to a series of analogs with graduated oxidation states [3]. Additionally, the benzylsulfanyl moiety can potentially undergo nucleophilic displacement with amines or thiols under appropriate conditions, allowing for the synthesis of 4-substituted quinazoline libraries for high-throughput screening.

Quality Control Reference Standard for Analog Confirmation

The distinct molecular weight (342.46 g/mol) and molecular formula (C₂₂H₁₈N₂S) provide unambiguous analytical identifiers. This compound can be procured and used as a reference standard in HPLC-MS or GC-MS analyses to confirm the identity and purity of custom-synthesized batches of 2-benzyl-4-(benzylsulfanyl)quinazoline, or to differentiate it from close structural analogs like 2-benzylquinazoline or 4-(benzylsulfanyl)quinazoline in research supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-4-(benzylsulfanyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.